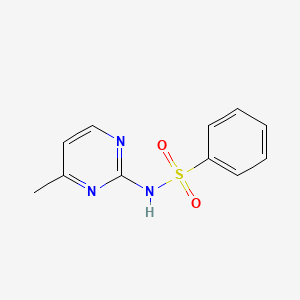
N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea
説明
Synthesis Analysis
The synthesis of urea derivatives, including "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," can involve multiple steps, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method allows for the conversion from carboxylic acids to ureas in a single pot, providing a milder, simpler, and environmentally friendly approach with good yields without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical behavior and interaction with other molecules. Studies involving NMR and quantum chemical calculations can shed light on the substituent effect on complexation and the intramolecular interactions within such compounds, providing insights into their stability and reactivity (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including metalation and substitution, to produce a range of substituted products. For instance, directed lithiation of urea derivatives at specific positions allows for the introduction of various electrophiles, leading to a diverse array of chemical structures (Smith et al., 2013).
Physical Properties Analysis
The physical properties of "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," such as solubility, melting point, and crystal structure, are essential for its application in various fields. Detailed crystallographic studies can reveal the solid-state structure, providing insights into the material's stability and potential for formulation (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of urea derivatives. Studies focusing on the synthesis and biological activity highlight the versatility of these compounds in developing new materials and potential therapeutic agents (Xin-jian et al., 2006).
科学的研究の応用
Urease Inhibitors and Therapeutic Applications
Urease Inhibitors as Potential Drugs
Urease, an enzyme catalyzing the hydrolysis of urea, is implicated in infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various groups of urease inhibitors, including urea derivatives, has highlighted their potential as drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, its severe side effects indicate a need for further exploration of urease inhibition's therapeutic potential (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Urea in Nitrogen Fertilization
Urea's role in agriculture, particularly as a nitrogen fertilizer, underscores its importance in enhancing crop yield. However, the inefficiencies and environmental pollution due to ammonia volatilization from urea necessitate the use of urease inhibitors to improve urea's effectiveness as a fertilizer and reduce environmental impacts (Bremner, 1995).
Biochemical Research and Industrial Applications
Urea Biosensors
The development of urea biosensors showcases the integration of urea derivatives in detecting and quantifying urea concentration for various applications, including medical diagnostics and environmental monitoring. These biosensors, often employing enzyme urease, demonstrate the versatility of urea derivatives in scientific research and industrial applications (Botewad et al., 2021).
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(1-ethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-13-7-5-6-8-15(13)18-16(20)17-14-9-11-19(4-2)12-10-14/h5-8,14H,3-4,9-12H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVKRTUUDYYYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)
![3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)
![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)
![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)
![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)
![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)
![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)
![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

